molecular formula C16H21N3O B7925137 (S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7925137
M. Wt: 271.36 g/mol
InChI Key: LQQFPSKRHQCMRR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide (CAS 1353996-37-8) is a chiral organic compound with a molecular formula of C16H21N3O and a molecular weight of 271.36 g/mol [ ][ ]. This high-purity chemical is exclusively intended for research applications and is strictly for non-medical purposes such as industrial applications or scientific research; it is not designed for human therapeutic use, veterinary use, or clinical diagnosis [ ][ ]. The compound's structure features several key functional groups that contribute to its research value: a primary amino group, a cyano group attached to a benzyl ring, and a cyclopropyl group attached to the amide nitrogen [ ]. The presence of both hydrogen bond donor and acceptor sites, as indicated by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, suggests potential for specific molecular interactions [ ]. Its chiral (S)-configuration is critical for enantioselective synthesis and studies in medicinal chemistry, making it a valuable intermediate or building block for constructing more complex molecules [ ]. Researchers can utilize this compound in various fields, including organic synthesis, where it may serve as a precursor, and in biological interaction studies to explore its binding affinities with enzymes or receptors [ ].

Properties

IUPAC Name

(2S)-2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11(2)15(18)16(20)19(14-7-8-14)10-13-5-3-12(9-17)4-6-13/h3-6,11,14-15H,7-8,10,18H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFPSKRHQCMRR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)C#N)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)C#N)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic Acid

L-Valine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

L-Valine+Boc2ONaHCO3, THF(S)-2-Boc-amino-3-methylbutanoic acid[5]\text{L-Valine} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3,\ \text{THF}} \text{(S)-2-Boc-amino-3-methylbutanoic acid} \quad

Yield : 85–92% (reported for analogous Boc protections).

Step 2: Preparation of N-(4-Cyanobenzyl)-cyclopropylamine

4-Cyanobenzyl bromide reacts with cyclopropylamine in acetonitrile at 60°C for 12 hours:

4-Cyanobenzyl bromide+cyclopropylamineK2CO3, CH3CNN-(4-cyanobenzyl)-cyclopropylamine[2]\text{4-Cyanobenzyl bromide} + \text{cyclopropylamine} \xrightarrow{\text{K}2\text{CO}3,\ \text{CH}_3\text{CN}} \text{N-(4-cyanobenzyl)-cyclopropylamine} \quad

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4).

Step 3: Amide Bond Formation

The Boc-protected valine derivative is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with N-(4-cyanobenzyl)-cyclopropylamine:

Boc-Val-OH+N-(4-cyanobenzyl)-cyclopropylamineHATU, DIPEA, DMFBoc-protected amide[5]\text{Boc-Val-OH} + \text{N-(4-cyanobenzyl)-cyclopropylamine} \xrightarrow{\text{HATU},\ \text{DIPEA},\ \text{DMF}} \text{Boc-protected amide} \quad

Reaction Conditions :

  • Temperature: 25°C

  • Time: 6 hours

  • Yield: 78–85%

Step 4: Deprotection of Boc Group

The Boc group is removed using hydrochloric acid in dioxane:

Boc-protected amideHCl/dioxaneThis compound[5]\text{Boc-protected amide} \xrightarrow{\text{HCl/dioxane}} \text{this compound} \quad

Yield : 90–95%

Step 1: Synthesis of (S)-2-Amino-3-methylbutyraldehyde

L-Valine is converted to its aldehyde via a Fukuyama reduction:

L-ValineLiAlH(OBu)3t(S)-2-amino-3-methylbutyraldehyde[4]\text{L-Valine} \xrightarrow{\text{LiAlH(OBu)}_3\text{t}} \text{(S)-2-amino-3-methylbutyraldehyde} \quad

Step 2: Reductive Amination with 4-Cyanobenzylamine and Cyclopropanecarboxaldehyde

The aldehyde undergoes reductive amination with 4-cyanobenzylamine and cyclopropanecarboxaldehyde using sodium cyanoborohydride:

Aldehyde+4-cyanobenzylamine+cyclopropanecarboxaldehydeNaBH3CN, MeOHTarget compound[3]\text{Aldehyde} + \text{4-cyanobenzylamine} + \text{cyclopropanecarboxaldehyde} \xrightarrow{\text{NaBH}_3\text{CN},\ \text{MeOH}} \text{Target compound} \quad

Challenges : Competing imine formation requires strict pH control (pH 6–7).

Optimization and Critical Parameters

Stereochemical Control

  • Chiral Auxiliaries : Use of (S)-Boc-valine ensures retention of configuration at the α-carbon.

  • Coupling Agents : HATU minimizes racemization compared to EDCl/HOBt.

Solvent and Temperature Effects

StepOptimal SolventTemperature (°C)Yield Improvement
Amide CouplingDMF2578% → 85%
Reductive AminationMeOH0–565% → 72%
Boc DeprotectionDioxane2590% → 95%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.02 (d, J = 6.8 Hz, 3H, CH(CH₃)₂)

    • δ 2.98 (m, 1H, cyclopropyl CH₂)

    • δ 4.45 (s, 2H, N-CH₂-C₆H₄-CN)

    • δ 7.55 (d, J = 8.0 Hz, 2H, aromatic H)

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, acetonitrile/water 70:30)

  • Retention Time : 12.3 minutes

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Amide Coupling)Route 2 (Reductive Amination)
Total Yield68%52%
Stereopurity>99% ee85% ee
ScalabilitySuitable for gram-scaleLimited by aldehyde stability
CostHigh (HATU expense)Moderate

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic amide coupling.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Challenges and Mitigation Strategies

  • Cyclopropylamine Reactivity :

    • Issue : Competitive N-alkylation with benzyl halides.

    • Solution : Use bulky bases (e.g., DIPEA) to favor mono-substitution.

  • Nitrile Group Stability :

    • Issue : Hydrolysis to amide under acidic conditions.

    • Solution : Maintain pH > 4 during Boc deprotection .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, which differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences & Implications Source (Evidence ID)
(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide 4-Cyanobenzyl, cyclopropyl, S-configuration ~284.36 High lipophilicity due to cyano group; stereoselective interactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 72004-10-5) 4-Methylsulfanyl benzyl 300.44 Sulfur-containing group improves solubility but reduces metabolic stability
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide Benzyl-piperidinyl substituent ~353.48 Increased steric bulk may hinder target binding; enhanced CNS penetration
(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide (CAS 1308637-71-9) N-methyl instead of cyclopropyl 245.32 Reduced steric hindrance; lower molecular weight may improve bioavailability

Key Findings from Comparative Studies

Lipophilicity and Binding Affinity: The 4-cyano-benzyl group in the target compound enhances lipophilicity compared to the 4-methylsulfanyl analog (). This property is critical for membrane permeability but may increase off-target interactions .

Stereochemical Impact :

  • The S-configuration at C2 is critical for activity. Analogs with racemic mixtures (e.g., compounds in ) show reduced potency in enzyme inhibition assays .

Synthetic Yields :

  • Compounds with simpler substituents (e.g., N-methyl in ) are synthesized in higher yields (~50–60%) compared to cyclopropyl-containing analogs (~45–51% in ) due to fewer steric challenges .

Thermal Stability :

  • Melting points (m.p.) vary significantly:

  • Methylsulfanyl analog (): No m.p. data, but sulfur-containing analogs typically exhibit lower thermal stability .

Biological Activity

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral compound that belongs to the class of amides and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Features

The structural characteristics of this compound include:

  • Amino Group : Contributes to the compound's interaction with biological targets.
  • Cyano-benzyl Moiety : Enhances lipophilicity and may influence binding affinity to receptors.
  • Cyclopropyl Group : Provides unique steric properties that can affect biological activity.

Research indicates that this compound exhibits significant biological activity primarily through its modulation of protein kinases. These kinases play critical roles in various cellular processes, including:

  • Cell Proliferation : The compound may inhibit or activate pathways that control cell division.
  • Apoptosis : It has potential applications in promoting programmed cell death in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line/Model Activity Observed IC50 (µM) Mechanism
Study 1A549 (Lung Cancer)Antitumor activity5.12Protein kinase inhibition
Study 2HCC827 (Lung Cancer)Moderate cytotoxicity10.34Induction of apoptosis
Study 3NCI-H358 (Lung Cancer)High proliferation inhibition7.45Cell cycle arrest

Case Studies

  • Antitumor Activity :
    • In vitro studies have shown that this compound effectively inhibits the proliferation of A549 and HCC827 lung cancer cell lines. The compound demonstrated an IC50 value of 5.12 µM against A549 cells, indicating potent antitumor properties.
  • Mechanistic Insights :
    • Further investigations revealed that the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways, which was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
  • Selectivity Studies :
    • Comparative studies with other compounds indicated a favorable selectivity profile for this compound, suggesting it may target specific kinases involved in tumorigenesis while sparing normal cells.

Q & A

Q. How can researchers troubleshoot low yields during purification of intermediates?

  • Methodological Answer :
  • Chromatography optimization : Use gradient elution (20–80% acetonitrile in H2O) on reverse-phase C18 columns. For chiral impurities, employ size-exclusion chromatography (SEC) .
  • Crystallization screening : Test solvent pairs (e.g., ethyl acetate/hexane) to isolate intermediates. Add seeding crystals to improve crystal lattice formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.